molecular formula C22H28N4 B12634698 2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole CAS No. 919088-47-4

2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole

Cat. No.: B12634698
CAS No.: 919088-47-4
M. Wt: 348.5 g/mol
InChI Key: WLZWOGCDAPRJBB-UHFFFAOYSA-N
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Description

2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a phenyl group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole typically involves multiple steps. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The phenyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the attachment of the methylpiperazine moiety through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds.

Scientific Research Applications

2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with a methylpiperazine moiety makes it a versatile compound for various applications.

Properties

CAS No.

919088-47-4

Molecular Formula

C22H28N4

Molecular Weight

348.5 g/mol

IUPAC Name

2-[4-[4-(4-methylpiperazin-1-yl)butyl]phenyl]-1H-benzimidazole

InChI

InChI=1S/C22H28N4/c1-25-14-16-26(17-15-25)13-5-4-6-18-9-11-19(12-10-18)22-23-20-7-2-3-8-21(20)24-22/h2-3,7-12H,4-6,13-17H2,1H3,(H,23,24)

InChI Key

WLZWOGCDAPRJBB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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